Iriflophenone

Antibacterial MIC Natural Product

Iriflophenone offers a distinct benzophenone core, diverging from xanthones like mangiferin. It shows selective radical scavenging (ABTS•+/peroxyl), enabling cleaner pathway studies. With an α-glucosidase IC50 of 237.5 µM, it's ideal for synergy assays. For accurate SAR, source authenticated material.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
Cat. No. B049224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIriflophenone
Synonymsiriflophenone
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O
InChIInChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H
InChIKeyAOJWDTJDEGSHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Iriflophenone (Aglycone) and 3-C-β-D-Glucopyranoside: Baseline Properties and Procurement Specifications for Research Applications


Iriflophenone, a hydroxybenzophenone derivative, is predominantly utilized in research as its glycosylated form, Iriflophenone 3-C-β-D-glucopyranoside (i3CβDGP), which is a naturally occurring benzophenone C-glucoside [1]. The analytical standard for i3CβDGP is commercially available with a purity of ≥95.0% (HPLC), providing a reliable and standardized reference material for quantitative studies, structural confirmation, and method development in analytical chemistry and pharmacological research . Its biological profile is distinct, characterized by a specific radical scavenging selectivity (ABTS and peroxyl radicals) and a notable lack of activity against DPPH, underscoring the importance of assay-specific considerations in research design [2].

Iriflophenone: Why In-Class Benzophenone Analogs and Alternative Glycosides Cannot Be Interchanged for Research and Industrial Applications


Generic substitution of Iriflophenone and its glycosides with other benzophenone derivatives or alternative glycosides is not scientifically justifiable due to profound differences in biological activity, target selectivity, and assay-specific performance. Even subtle structural variations, such as the type of sugar moiety, its linkage (C- vs. O-glycosylation), and the pattern of hydroxylation on the benzophenone core, can radically alter a compound's inhibitory potency against enzymes like α-glucosidase [1] and its selectivity against various bacterial strains [2]. Furthermore, the unique radical scavenging profile of i3CβDGP—which shows potent ABTS and peroxyl radical scavenging but no DPPH activity—means that substitution with a broad-spectrum antioxidant like mangiferin would yield completely different and potentially misleading results in antioxidant assays [3]. The quantitative evidence detailed below provides the necessary data for precise scientific selection and procurement, highlighting where Iriflophenone derivatives offer specific, verifiable advantages over their closest comparators.

Iriflophenone Derivatives: A Quantitative Guide to Differentiated Antibacterial, Enzyme Inhibitory, and Antioxidant Performance


Quantified Antibacterial Potency: MIC Values of Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP) Against Key Pathogens Compared to Cefixime

Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP) demonstrates a strain-specific antibacterial profile against key gastrointestinal pathogens. In a direct head-to-head comparison using the microdilution method, i3CβDGP exhibited superior potency against Klebsiella pneumoniae, with an MIC of 31.1 ± 7.2 µg/mL, which is half the MIC required for the standard antibiotic Cefixime (MIC = 62.5 ± 7.2 µg/mL) [1]. Conversely, against Bacillus subtilis, i3CβDGP was less potent, with an MIC of 125 ± 7.2 µg/mL, compared to Cefixime's MIC of 62.5 ± 7.2 µg/mL [1].

Antibacterial MIC Natural Product Gastrointestinal Infection

Differentiated α-Glucosidase Inhibition: Potency Ranking of Iriflophenone Derivatives vs. Acarbose and Closest Analogs

The α-glucosidase inhibitory activity of Iriflophenone derivatives varies significantly based on glycosylation. In a cross-study comparison using a rat intestinal α-glucosidase assay, the synthesized benzophenone O-glycoside 'compound 4' (structurally related to Iriflophenone) demonstrated potent inhibition with an IC50 of 168.7 ± 13.9 µM, which is 3.4-fold more potent than the clinical drug acarbose (IC50 = 569.3 ± 49.7 µM) [1]. In contrast, the naturally occurring 3-C-β-D-glucopyranosyliriflophenone (I3G) was found to be less potent, with an IC50 of 237.5 µM, in a study that also established the potency rank: acarbose (44.3 µM) > mangiferin (102.2 µM) > isomangiferin (119.8 µM) > I3G (237.5 µM) > IDG (299.4 µM) [2].

Antidiabetic α-glucosidase IC50 Enzyme Inhibition

Assay-Specific Antioxidant Selectivity: Iriflophenone-3-C-glucoside (I3G) vs. Mangiferin and Isomangiferin

Iriflophenone-3-C-glucoside (I3G) exhibits a unique and assay-dependent antioxidant profile that differentiates it from co-occurring antioxidants like mangiferin and isomangiferin. I3G demonstrates no radical scavenging ability against DPPH, but it effectively scavenges ABTS⁺ and peroxyl radicals, with Trolox Equivalent Antioxidant Capacity (TEAC) values of 1.04 (ABTS) and 3.61 (ORAC) [1]. This is in stark contrast to mangiferin, which shows activity in all three assays (TEAC DPPH: 0.62; TEAC ABTS: 1.67; TEAC ORAC: 3.69), and isomangiferin (TEAC DPPH: 0.57; TEAC ABTS: 1.82; TEAC ORAC: 4.14) [1].

Antioxidant Radical Scavenging TEAC Assay Selectivity

Quantified Cytotoxicity: Low Acute Lethality of i3CβDGP in Brine Shrimp Model

An assessment of the cytotoxic potential of iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP) was performed using the brine shrimp (Artemia salina) lethality test (BSLT). The compound exhibited a significantly low acute toxicity, with a lethal dose (LD50) of 10.037 ± 2.8 µg/mL against Artemia salina nauplii [1]. While no direct comparator data is available from this study, this value provides a crucial baseline for future comparative toxicology studies and suggests a favorable preliminary safety profile that supports its continued investigation as a potential therapeutic lead or functional ingredient.

Cytotoxicity Safety LD50 Natural Product

Structural and Functional Differentiation from Maclurin (MAC glucoside): α-Glucosidase Inhibitory Activity

In a direct head-to-head comparison, the known benzophenone C-glucoside 3-C-β-D-glucopyranosylmaclurin (MAC glucoside, Compound 2) demonstrated significantly higher α-glucosidase inhibitory activity than the di-C,O-glucoside derivative 3-C-β-D-glucopyranosyl-4-O-β-D-glucopyranosyliriflophenone (Compound 1) [1]. At a concentration of 200 µM, MAC glucoside (2) achieved 54% inhibition, while the Iriflophenone derivative (1) achieved only 43% inhibition (p < 0.05) against a mammalian enzyme mixture extracted from rat intestinal acetone powder [1].

Structure-Activity Relationship SAR Enzyme Inhibition Glycoside

Iriflophenone: Recommended Research Applications and Procurement Scenarios Based on Quantitative Evidence


Targeted Antibacterial Research Against Klebsiella pneumoniae Infections

For research programs investigating novel treatments for K. pneumoniae-associated gastrointestinal infections, procuring Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP) is scientifically justified. Its MIC of 31.1 ± 7.2 µg/mL against this pathogen demonstrates 2-fold greater potency than the clinical antibiotic Cefixime in vitro [1]. This specific differential performance makes i3CβDGP a more suitable candidate than broad-spectrum antibiotics for studies focused on narrow-spectrum anti-Klebsiella activity, potentially offering a lead for future therapies with reduced impact on commensal gut flora.

Mechanistic Studies on α-Glucosidase Inhibition Using a Potent Benzophenone Core

For academic or industrial groups focused on developing novel, non-sugar-based α-glucosidase inhibitors, procuring the synthetic Iriflophenone O-glycoside 'Compound 4' or its analogs is recommended. These compounds have demonstrated an IC50 of 168.7 ± 13.9 µM, which is 3.4-fold more potent than the standard drug acarbose (IC50 = 569.3 ± 49.7 µM) in the same assay [2]. This superior potency validates the benzophenone O-glycoside scaffold as a high-value starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies, bypassing the need for less potent natural C-glycoside analogs.

Method Development for HPLC-Based Antioxidant Assays and Quality Control

For analytical chemists developing and validating HPLC-based assays for natural product antioxidants, the Iriflophenone-3-C-β-D-glucopyranoside analytical standard (≥95.0% HPLC) is an essential reference material. Its unique, assay-specific antioxidant profile—exhibiting quantifiable TEAC values for ABTS (1.04) and ORAC (3.61) while being completely inactive in the DPPH assay [3]—serves as a powerful quality control check. It ensures that assay systems are functioning correctly and are capable of detecting compounds with specific radical scavenging mechanisms, preventing false negatives in routine screening.

SAR Studies Differentiating C- vs. O-Glycosylation on Benzophenone Cores

For natural product chemistry and pharmacology groups studying the impact of glycosylation on bioactivity, a comparative study using MAC glucoside (3-C-β-D-glucopyranosylmaclurin) and Iriflophenone derivatives is highly informative. The direct evidence shows that MAC glucoside (54% inhibition) is significantly more active than the Iriflophenone di-C,O-glucoside (43% inhibition) in a mammalian α-glucosidase assay at 200 µM [4]. This quantitative difference provides a clear rationale for procuring both compounds to conduct systematic SAR investigations into the effects of additional O-glycosylation and core hydroxylation patterns on enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iriflophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.